4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol
Description
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is a heterocyclic compound featuring a pyridin-2-ol core linked to a phenyl ring substituted with a pyrrolidine sulfonyl group.
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-11-13(6-7-16-15)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMXMSDMLSNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683247 | |
| Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-51-3 | |
| Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Pyridin-2-ol vs. Oxadiazole (1a) : The pyridin-2-ol group enables hydrogen bonding, which may enhance target binding compared to the oxadiazole in 1a. However, oxadiazole-containing analogs like 1a exhibit antiviral activity due to improved metabolic stability .
- Sulfonamide vs.
- Stereochemical Variations (1a vs. 1b) : highlights enantiomers (1a and 1b) with distinct stereochemistry at the pyrrolidine ring. Such differences can drastically affect binding affinity and pharmacokinetics, though specific data are absent here .
Physicochemical Properties
- Solubility : The sulfonamide group in the target compound likely enhances aqueous solubility compared to diphenyl-pyrrolidine phosphonates (e.g., 7) .
- Acidity : Pyridin-2-ol (pKa ~6–8) is less acidic than the hydroxyl in 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol (pKa ~10–12), which may influence ionization under physiological conditions .
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